molecular formula C10H12O4 B1612350 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid CAS No. 28030-15-1

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B1612350
CAS No.: 28030-15-1
M. Wt: 196.2 g/mol
InChI Key: GEDLJGYFEOYKEG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid, also known as 3-(4-methoxyphenyl)lactic acid, is an organic compound with the molecular formula C10H12O4. It is a derivative of lactic acid and contains a methoxyphenyl group.

Mechanism of Action

Target of Action

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid (HMPA) is a metabolite produced by the gut microbiota . It primarily targets GPR41, a receptor expressed in human embryonic kidney 293 (HEK293) cells . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis .

Mode of Action

HMPA interacts with its target, GPR41, by significantly suppressing cAMP levels induced by forskolin in a dose-dependent manner . This interaction leads to the stimulation of the lipid catabolism pathway .

Biochemical Pathways

The primary biochemical pathway affected by HMPA is the lipid catabolism pathway . The activation of GPR41 by HMPA stimulates this pathway, leading to the breakdown of lipids in the body .

Pharmacokinetics

It is known that hmpa is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (hmca), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Result of Action

The molecular and cellular effects of HMPA’s action include anti-diabetic properties, anticancer activities, and cognitive function improvement . In addition, it has been suggested that HMPA contributes to improved hepatic lipid metabolism .

Action Environment

The action of HMPA is influenced by environmental factors such as the presence of gut microbiota, which is responsible for the production of HMPA . The efficacy and stability of HMPA may also be affected by the individual’s diet, as HMCA, the precursor to HMPA, is found abundantly in plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction to yield the desired product . Another method involves the microbial transformation of dietary polyphenols or natural extraction from fermented foods .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 4-methoxyphenylpropanol .

Scientific Research Applications

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid has several scientific research applications:

Properties

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDLJGYFEOYKEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401275109
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28030-15-1
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28030-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Hydroxy-4-methoxybenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401275109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 105 °C
Record name 2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039427
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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